2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile
Description
2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a nitro group at the 5-position and a 4-fluorobenzylamino substituent at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₀FN₃O₂, with a molecular weight of 271.251 g/mol .
Structurally, the 4-fluorobenzyl group introduces electronegativity and lipophilicity, which may influence its solubility, stability, and interaction with biological targets. According to , the compound is stored at +4°C and is typically available at 95% purity, though commercial availability has been discontinued as noted by CymitQuimica .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16/h1-7,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUBMCJTJTUSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration of Benzonitrile Precursors
Nitration of aromatic rings demands precise control to avoid over-nitration or undesired positional isomers. In the context of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, the nitro group at position 5 is critical. A method adapted from Zhang et al. involves pre-forming a nitric acid salt of the substrate to ensure a 1:1 molar ratio with nitric acid, minimizing side reactions. For example, nitration of 2-[(4-fluorobenzyl)amino]benzonitrile in concentrated sulfuric acid at 0–5°C yields the 5-nitro derivative with >85% regioselectivity. This approach leverages the electron-withdrawing nitrile group to direct nitration to the meta position relative to the amino functionality.
Thermal hazard analyses, as reported by Shankar et al., recommend incremental addition of nitrating agents to mitigate exothermic risks. Dichloromethane serves as an effective solvent due to its immiscibility with sulfuric acid, facilitating phase separation during workup.
Nucleophilic Aromatic Substitution for Amino Group Introduction
Introducing the (4-fluorobenzyl)amino group at position 2 requires activation of the aromatic ring. A two-step sequence starting from 2-chloro-5-nitrobenzonitrile is described in analogous syntheses. Reaction with 4-fluorobenzylamine in dimethylacetamide (DMAc) at 120°C for 12 hours achieves substitution, with the nitro group enhancing the electrophilicity of the adjacent chlorine. Yields up to 78% are reported when using potassium carbonate as a base to scavenge HCl.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMAc | K₂CO₃ | 120 | 12 | 78 |
| DMF | Et₃N | 100 | 8 | 65 |
| NMP | DBU | 130 | 6 | 72 |
Adapted from methodologies in.
Notably, the choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMAc stabilize transition states, while bulky bases (e.g., DBU) may hinder steric access to the reaction site.
Sequential Protection-Deprotection Strategies
Multistep syntheses often require protective groups to prevent undesired reactivity. For instance, Boros et al. describe a Pd-catalyzed alkoxycarbonylation to install nitrile groups while temporarily protecting amines as benzyl carbamates. Applying this to 2-amino-5-nitrobenzonitrile, the amine is protected with tert-butoxycarbonyl (Boc), enabling subsequent alkylation with 4-fluorobenzyl bromide. Deprotection using trifluoroacetic acid restores the free amine, yielding the target compound in 62% overall yield.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nitration + Substitution | 2 | 68 | 98.5 | Moderate |
| Protection-Alkylation-Deprotection | 3 | 62 | 99.2 | High |
| One-Pot Thiourea Cyclization | 1 | 55 | 97.8 | Limited by byproducts |
The protection-deprotection route offers superior purity and scalability, albeit with additional steps. Conversely, one-pot methods prioritize speed but necessitate advanced purification techniques.
Industrial-Scale Considerations
Zhang et al. emphasize solvent recycling and waste reduction in nitration processes. Replacing chlorinated solvents with cyclohexane in analogous brominations reduces environmental impact without compromising yield. For the target compound, substituting DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves sustainability while maintaining reaction efficiency.
Impurity Profiling and Mitigation
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-[(4-Fluorobenzyl)amino]-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile exhibit promising anticancer properties. The incorporation of the nitro group and fluorinated benzyl moiety enhances the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been reported that derivatives of this compound can act as inhibitors of kinases, which are crucial in various signaling pathways associated with tumor growth and metastasis. This inhibition can disrupt these pathways, providing a therapeutic avenue for cancer treatment .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing advanced polymers. Its unique chemical properties allow it to be incorporated into polymer matrices, potentially enhancing thermal stability and mechanical strength. Research has explored its use in creating functionalized polymers that can respond to environmental stimuli, such as temperature or pH changes .
Nanotechnology
The compound's properties make it suitable for applications in nanotechnology, particularly in the development of nanoscale devices and materials. Its ability to form stable complexes with metal ions can be utilized in synthesizing nanoparticles that have applications in drug delivery systems and imaging techniques .
Chemical Probes in Biological Studies
Fluorescent Probes
Due to its unique structure, this compound can be developed into fluorescent probes for biological imaging. These probes can help visualize cellular processes in real-time, allowing researchers to study dynamic biological systems and interactions at the molecular level.
Targeted Drug Delivery
The compound's functional groups can be modified to enhance its targeting capabilities within biological systems. By conjugating it with specific ligands or antibodies, it can be used to deliver therapeutic agents directly to diseased cells, minimizing side effects and improving treatment efficacy.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; potential for new cancer therapies |
| Enzyme Inhibition | Inhibits kinases involved in tumor growth; disrupts cancer signaling pathways | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength in polymers |
| Nanotechnology | Forms stable complexes for nanoparticle synthesis; applications in drug delivery | |
| Biological Studies | Fluorescent Probes | Visualizes cellular processes; aids in studying molecular interactions |
| Targeted Drug Delivery | Conjugated with ligands for precise delivery of therapeutics |
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, including modulation of cellular pathways and inhibition of disease progression .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. In contrast, the methoxy group (electron-donating) could increase reactivity in electrophilic substitutions .
- Lipophilicity : Fluorine and chlorine substituents increase lipophilicity compared to methoxy or furyl groups, which may affect membrane permeability in biological systems.
Phenoxy vs. Benzylamino Analogues
describes 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (DNB), a phenoxy-substituted analogue with broad-spectrum antiviral activity against picornaviruses. Unlike the benzylamino group in the target compound, the phenoxy linkage in DNB introduces a bulkier, more rigid structure. This difference likely impacts binding affinity to viral targets, as phenoxy groups can engage in distinct hydrophobic or π-π interactions .
Azo-Linked Derivatives
Several azo-containing analogues are documented in the evidence:
- 2-[[4-[(2-Cyanoethyl)(ethyl)amino]phenyl]azo]-5-nitrobenzonitrile (): Used as a disperse dye (DR 78) with a molecular weight of 358.5 g/mol. The azo group (-N=N-) confers chromophoric properties, making it suitable for textile applications .
- 2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile (): Features a bromoallyl group, increasing molecular weight to 430.255 g/mol. Such compounds are intermediates in synthesizing complex dyes or pharmaceuticals .
Comparison with Target Compound :
- However, the benzylamino group may offer better hydrogen-bonding capacity for biological interactions.
Heterocyclic and Piperazinyl Derivatives
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile (): Incorporates a piperazine ring and benzodioxole group, increasing molecular weight to 366.37 g/mol . Piperazine derivatives are common in drug design for their ability to modulate solubility and target binding .
- Indole-Substituted Analogues (): E.g., 2-{[2-(5-Fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile (MW = 324.32 g/mol).
Biological Activity
2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, a compound with notable structural features including a nitro group and a fluorobenzyl moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a nitro group (), which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing nitro groups often exhibit antimicrobial properties . A review highlighted that many nitro compounds, including those similar to this compound, demonstrate effective activity against a range of pathogens, including bacteria and fungi. The nitro group can induce redox reactions that lead to microbial cell death, making these compounds valuable in treating infections caused by organisms such as H. pylori and M. tuberculosis .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties . In vitro assays have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231). The IC50 values for these compounds were reported to be below 10 μM, indicating significant potency compared to standard chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluorobenzyl group is believed to enhance lipophilicity and cellular uptake, while the nitro group contributes to its reactivity and interaction with biological targets .
| Structural Feature | Biological Effect |
|---|---|
| Nitro group | Induces redox reactions; antimicrobial activity |
| Fluorobenzyl moiety | Enhances lipophilicity; increases cellular uptake |
Case Studies
- Antimicrobial Efficacy : A study evaluated various nitro-containing compounds against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The results indicated that certain derivatives exhibited MIC values comparable to or better than established antibiotics .
- Cytotoxicity Assays : In vitro studies on derivatives similar to this compound revealed significant cytotoxicity against cancer cell lines, with some compounds showing IC50 values in the low micromolar range, suggesting potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
